molecular formula C10H16ClN3 B13226828 N-(piperidin-4-yl)pyridin-3-amine hydrochloride

N-(piperidin-4-yl)pyridin-3-amine hydrochloride

Cat. No.: B13226828
M. Wt: 213.71 g/mol
InChI Key: OJHWOCGCRBTMAD-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)pyridin-3-amine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. The molecular formula for the freebase form is C10H15N3 . Piperidine derivatives are among the most important synthetic fragments for designing new active compounds and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The piperidine ring is a privileged scaffold in drug discovery, and its fusion with a pyridine ring, as seen in this compound, creates a versatile building block for constructing molecules that target various biological pathways . Compounds featuring a piperidine ring linked to a pyridine core have been investigated as key intermediates in the synthesis of potential therapeutics. For instance, structurally similar 3-(piperidin-4-ylmethoxy)pyridine compounds have been developed as potent and selective inhibitors of the epigenetic target LSD1 (Lysine Specific Demethylase 1) . Furthermore, the N-(piperidin-4-yl)pyridin-amine structure is a recognized pharmacophore in the development of inhibitors for protein kinases like PKB/Akt, which are important targets in cancer research . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied as a hydrochloride salt to enhance its stability and solubility. Handle with appropriate care in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

N-piperidin-4-ylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;/h1-2,5,8-9,11,13H,3-4,6-7H2;1H

InChI Key

OJHWOCGCRBTMAD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CN=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Reductive Amination and Nucleophilic Substitution

This method involves sequential functionalization of 4-piperidone and coupling with a pyridine derivative.

Steps :

  • Protection of 4-Piperidone :
    • 4-Piperidone hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate in ethanol/ammonia, yielding N-Boc-4-piperidone.
    • Conditions : Room temperature, 4 hours, 82% yield.
  • Reductive Amination :

    • N-Boc-4-piperidone is treated with sodium borohydride in ethanol/ammonia to form N-Boc-4-aminopiperidine.
    • Conditions : Controlled temperature (<30°C), 71% yield.
  • Coupling with Pyridine Derivative :

    • N-Boc-4-aminopiperidine reacts with 2-chloro-3-pyridinecarboxylic acid in dimethyl sulfoxide (DMSO) with sodium carbonate and KI.
    • Conditions : 100°C, 4 hours, molar ratio 1:1–3:1–3:0.005–0.5 (piperidine:acid:KI).
    • Product : 2-(4-Amino)piperidyl-nicotinic acid (crude yield: 71%).
  • Deprotection and Salt Formation :

    • Boc removal via HCl in isopropanol/water, followed by recrystallization to isolate the hydrochloride salt.
    • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.27 (d, 1H), 7.77 (d, 2H), 4.73–4.60 (m, 1H).

Catalytic Hydrogenation and Resolution

This route emphasizes enantioselective synthesis using chiral resolution.

Steps :

  • Hydrogenation to Piperidine :

    • N-Acetyl-3-aminopyridine undergoes hydrogenation with 5% Pd/C in acetic acid under 10 bar H$$ _2 $$.
    • Conditions : 80°C, 3 hours, quantitative conversion.
  • Acid Hydrolysis and Resolution :

    • Hydrolysis with HCl yields rac-3-aminopiperidine dihydrochloride.
    • Chiral resolution using dibenzoyl-(D)-tartaric acid in isopropanol/water enhances enantiopurity (>98% e.e.).
  • Coupling with Pyridine :

    • The resolved 4-aminopiperidine reacts with 3-bromopyridine via Pd-catalyzed amination.
    • Catalyst : Pd/C or Pd(OAc)$$ _2 $$, base: NaO$$ ^t $$Bu.

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity Enhancement References
Reductive Amination Boc protection, reductive amination, coupling 71 Recrystallization (isopropanol/water)
Catalytic Hydrogenation Acylation, hydrogenation, resolution 82–98 Chiral acid resolution

Critical Considerations

  • Catalyst Efficiency : Pd/C in hydrogenation offers cost-effectiveness vs. Rh-based catalysts.
  • Solvent Impact : Isopropanol/water in acid exchange improves enantiomeric excess by minimizing racemization.
  • Scalability : Method 1 is preferable for large-scale synthesis due to fewer recrystallization steps.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-(piperidin-4-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key compounds structurally related to N-(piperidin-4-yl)pyridin-3-amine hydrochloride :

Compound Name Molecular Formula Key Structural Features Properties/Applications Reference
This compound C₁₀H₁₄ClN₃ Pyridine + piperidine core; HCl salt Presumed kinase inhibition (inferred from pyridine-piperidine pharmacophores)
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl Pyridine + pyrrolidine (5-membered ring); dihydrochloride Lower molecular weight (236.14); unclassified hazards (no GHS labeling)
1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride C₉H₁₆Cl₂N₄ Pyrimidine + piperidine; dihydrochloride Higher nitrogen content; potential nucleic acid targeting (pyrimidine analogs)
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride C₁₁H₁₄Cl₂F₃N₃ Chloro- and trifluoromethyl-substituted pyridine; HCl salt Enhanced lipophilicity (MW 316.15); likely CNS or antiviral applications
N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride C₁₀H₁₇ClN₄ Pyrimidine + pyrrolidine-methyl chain; HCl salt Flexible side chain may improve binding affinity (e.g., for adenosine receptors)

Key Comparative Insights

Ring System Variations
  • Piperidine vs.
  • Pyridine vs. Pyrimidine : Pyridine (1 nitrogen) vs. pyrimidine (2 nitrogens) alters electronic properties. Pyrimidine derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions in enzymatic pockets .
Substituent Effects
  • Halogenation and Fluorination : The trifluoromethyl group in increases metabolic stability and membrane permeability, critical for CNS drugs .
  • Side Chain Modifications : Compounds like N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride () demonstrate how alkyl chains enhance solubility or modulate steric effects .

Biological Activity

N-(piperidin-4-yl)pyridin-3-amine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a pyridine moiety, which enhances its solubility and biological activity. Its molecular formula is C11_{11}H14_{14}ClN3_{3}, with a molecular weight of approximately 213.71 g/mol. The hydrochloride form increases its solubility in aqueous environments, making it suitable for various biological applications.

Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors. These interactions can modulate cellular pathways, potentially leading to therapeutic effects in various diseases .

Key Biological Activities

  • Antimicrobial Activity :
    • This compound has shown promising antibacterial and antifungal properties. In vitro studies indicate that derivatives of piperidine exhibit significant activity against various pathogens, including Candida albicans and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.125 to 100 mg/mL .
  • Antimalarial Potential :
    • The compound's structural analogs have been evaluated for their efficacy against Plasmodium falciparum. Certain derivatives demonstrated substantial reductions in parasitemia in mouse models, with some achieving up to 96% reduction at specific dosages .
  • Inflammation Modulation :
    • Recent studies have explored its role as an inhibitor of the NLRP3 inflammasome, which is crucial in inflammatory responses. Compounds derived from this scaffold exhibited significant inhibition of pyroptosis and IL-1β release, suggesting potential applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/MechanismObserved EffectReference
AntibacterialE. coli, C. albicansMIC: 3.125 - 100 mg/mL
AntimalarialP. falciparum96% reduction in parasitemia
Anti-inflammatoryNLRP3 inflammasomeInhibition of pyroptosis (24.9%)

Synthesis and Derivative Exploration

The synthesis of this compound involves several chemical reactions that allow for structural modifications leading to diverse derivatives with potentially varied biological activities. The ability to modify the piperidine or pyridine rings can enhance specific pharmacological properties or reduce toxicity .

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